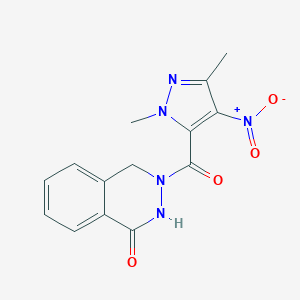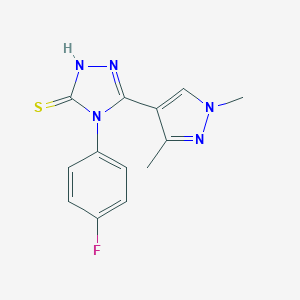![molecular formula C12H8Cl2O3 B454913 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde CAS No. 438219-86-4](/img/structure/B454913.png)
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 3,4-dichlorophenol with 2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol . The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . Additionally, it can interact with cellular pathways involved in signal transduction, affecting cellular functions and processes .
Comparison with Similar Compounds
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure but different functional groups and applications.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: A compound belonging to the class of diphenylethers, used in pharmaceutical research.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCNAFWWPRGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-diphenyl-2-[3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B454830.png)
![Methyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454831.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454832.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454835.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454840.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454841.png)

![2-AMINO-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454843.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454845.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454849.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454851.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454852.png)
